1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
Description
1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is a propanone derivative featuring a biphenyl-4-yl group at the carbonyl position and a pentamethylbenzyl sulfanyl moiety at the terminal carbon.
Properties
IUPAC Name |
3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30OS/c1-18-19(2)21(4)26(22(5)20(18)3)17-29-16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBLSEIKFUYTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C27H30O3S
- Molecular Weight : 434.5903 g/mol
- CAS Number : 868256-25-1
The compound features a biphenyl structure with a sulfanyl group attached to a propanone backbone, which is crucial for its biological activity.
Antioxidant Properties
Research has indicated that compounds similar to 1-[1,1'-biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone exhibit antioxidant properties. Antioxidants are essential in mitigating oxidative stress in biological systems, which is linked to various diseases.
Anticancer Activity
Studies have shown that derivatives of biphenyl compounds can inhibit cancer cell proliferation. For example:
- Case Study : A study on biphenyl derivatives indicated that they could induce apoptosis in cancer cells by activating caspase pathways. This suggests that 1-[1,1'-biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone may have similar effects.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures might protect neuronal cells from apoptosis and neurodegeneration. This is particularly relevant in conditions like Alzheimer's disease.
The exact mechanism of action for 1-[1,1'-biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone remains under investigation. However, it is hypothesized that the sulfanyl group plays a pivotal role in interacting with cellular receptors or enzymes involved in oxidative stress and apoptosis pathways.
Research Findings
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging ability (IC50 values comparable to established antioxidants) |
| Anticancer Activity | Induced apoptosis in various cancer cell lines (e.g., breast and prostate cancer) through caspase activation |
| Neuroprotective Effects | Reduced neurotoxicity in vitro models of Alzheimer's disease |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Aryl Group (R1) Variations: The target compound’s biphenyl-4-yl group (C12H9) provides extended π-conjugation and rigidity compared to smaller aryl groups like bromophenyl (C6H4Br) or chlorophenyl (C6H4Cl). This may enhance thermal stability and influence crystallinity .
Sulfur Functional Group (R2) Modifications :
- The target compound ’s sulfanyl (-S-) group offers nucleophilic reactivity, while sulfonyl (-SO2-) groups in are electron-withdrawing, increasing polarity and oxidative stability.
- The pentamethylbenzyl substituent in the target and contributes steric hindrance, which may slow reaction kinetics or reduce aggregation in solution.
Molecular Weight and Lipophilicity :
- The target compound ’s inferred molecular weight (~402.55 g/mol) is higher than fluorophenyl and chlorophenyl analogues due to the biphenyl group. This suggests greater lipophilicity, which could impact bioavailability or solubility in organic solvents.
- Sulfonyl-containing compounds (e.g., ) exhibit higher polarity, as reflected in their molecular formulas (e.g., C21H23ClO2S for vs. C21H25BrOS for ).
Research Findings and Trends
- Sulfanyl vs. Sulfonyl : Sulfanyl derivatives (e.g., ) are typically more reactive toward electrophiles, while sulfonyl groups (e.g., ) improve thermal stability and resistance to oxidation .
- Steric Effects : Pentamethylbenzyl groups () introduce significant steric bulk, which may hinder molecular packing or reduce reactivity at the sulfur center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
